molecular formula C17H18FN3O4S B5688582 1-(2-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

1-(2-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

Cat. No. B5688582
M. Wt: 379.4 g/mol
InChI Key: LXFDEINGNUSICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a compound that belongs to the piperazine family. It has gained attention in the scientific community due to its potential use in research applications.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is not fully understood. However, it is believed to interact with certain receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-(2-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as the ability to inhibit certain enzymes. It has also been shown to have an effect on the central nervous system, potentially leading to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in lab experiments is its ability to selectively target certain receptors and enzymes. This allows for more precise and targeted studies. However, one limitation is the potential for toxicity and side effects, which must be carefully monitored.

Future Directions

There are many potential future directions for research involving 1-(2-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine. Some possible areas of study include its role in inflammation and pain, its potential as a therapeutic agent for certain diseases, and its use in the development of new drugs and therapies. Further research is needed to fully understand the potential of this compound and its applications in the scientific community.
In conclusion, 1-(2-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a compound that has shown potential in scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the scientific community.

Synthesis Methods

The synthesis of 1-(2-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine involves the reaction of 1-(2-fluorobenzyl)piperazine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained through filtration and purification by chromatography.

Scientific Research Applications

1-(2-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has shown potential in scientific research applications. It has been used as a tool to study the role of piperazine derivatives in various biological processes. It has also been used in the development of new drugs and therapies.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c18-17-7-2-1-4-14(17)13-19-8-10-20(11-9-19)26(24,25)16-6-3-5-15(12-16)21(22)23/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFDEINGNUSICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

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